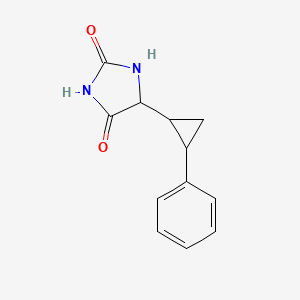

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a phenylcyclopropyl group attached to an imidazolidine-2,4-dione core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . This method yields imidazolidine derivatives with high efficiency, typically in the range of 70-74% . Another method involves the Knoevenagel condensation, which is used to synthesize larger homologous molecules .

Industrial Production Methods: Industrial production of this compound often involves optimization of multi-component reactions (MCRs) such as the Bucherer–Berg reaction . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the imidazolidine-2,4-dione core, which is highly reactive.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield imidazolidine derivatives with additional oxygen-containing functional groups .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit anticonvulsant properties. The mechanism involves the inhibition of sodium channels in the brain, which is critical for controlling seizures. Studies have shown that modifications in the chemical structure can enhance this activity, making it a candidate for developing new anticonvulsant drugs .

Antibacterial Properties

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione has been evaluated for its ability to inhibit bacterial virulence factors. In particular, derivatives have shown significant inhibition of protease and hemolysin production in Pseudomonas aeruginosa, suggesting potential as an antibacterial agent. For instance, specific derivatives demonstrated complete inhibition of protease at sub-MIC concentrations .

Cardiovascular Effects

The compound has been studied for its effects on the cardiovascular system, particularly its ability to induce hypotension and bradycardia. These effects are likely mediated through interactions with muscarinic receptors leading to nitric oxide release and vasodilation . Such properties indicate potential therapeutic applications in managing hypertension.

Cancer Treatment

Recent studies suggest that imidazolidine derivatives may exhibit anticancer properties by targeting specific pathways involved in tumor growth. For example, compounds related to this compound have shown promise in inhibiting VEGFR-2 activity, which is crucial for angiogenesis in tumors .

Case Studies

Wirkmechanismus

The mechanism of action of 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione involves its interaction with molecular targets such as voltage-gated sodium channels . This interaction leads to the modulation of ion flow, which is crucial for its anticonvulsant activity . The compound also exhibits antibacterial properties by binding to bacterial proteins and inhibiting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds include other imidazolidine-2,4-dione derivatives such as 5,5-diphenylimidazolidine-2,4-dione . These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness: What sets 5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione apart is its unique phenylcyclopropyl group, which enhances its biological activity and makes it a valuable compound for various applications.

Biologische Aktivität

5-(2-Phenylcyclopropyl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazolidine core, which is a five-membered heterocyclic structure known for its diverse biological activities. The presence of the phenylcyclopropyl group contributes to its unique pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antinociceptive Effects : Studies have shown that derivatives of imidazolidine-2,4-dione can modulate pain pathways, suggesting potential applications in pain management .

- Cardiovascular Effects : Some derivatives have demonstrated hypotensive and bradycardic effects in animal models, indicating a possible role in cardiovascular therapy .

- Inhibition of LYP : Recent studies have identified this compound as a potential inhibitor of lymphoid-specific tyrosine phosphatase (LYP), which is implicated in autoimmune diseases .

The mechanisms through which this compound exerts its effects are multifaceted:

- Interaction with Enzymes : It may inhibit specific enzymes involved in inflammatory processes or immune responses, such as LYP .

- Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially leading to vasodilation and reduced peripheral resistance in cardiovascular applications .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Eigenschaften

IUPAC Name |

5-(2-phenylcyclopropyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-11-10(13-12(16)14-11)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCJURIGVDBUTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CC=C2)C3C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.